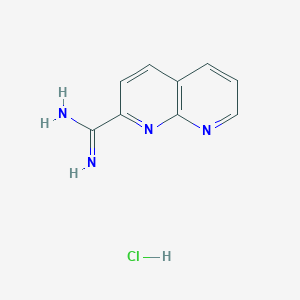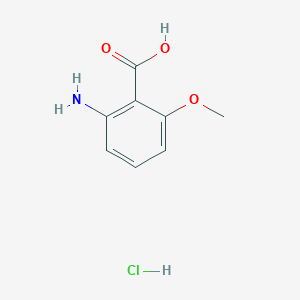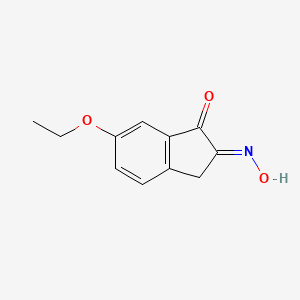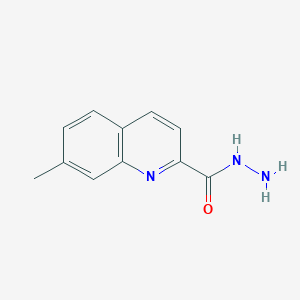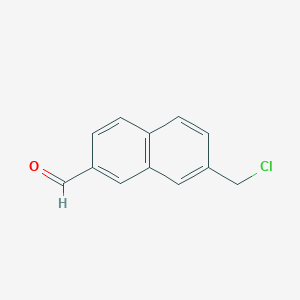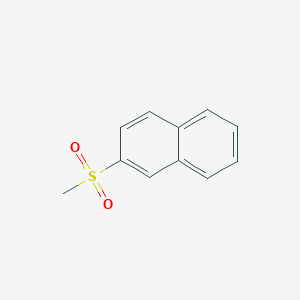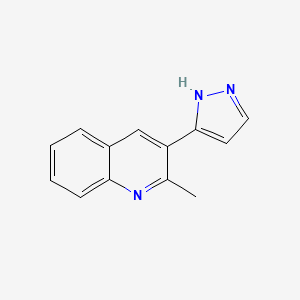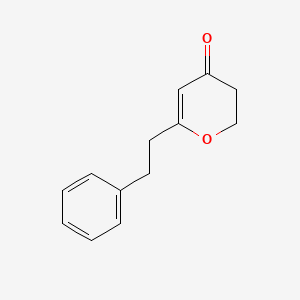
6-Phenethyl-2H-pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenethyl-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This compound is characterized by a phenethyl group attached to the 6th position of the pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenethyl-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of phenethyl alcohol with a suitable pyranone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high efficiency and consistency.
化学反应分析
Types of Reactions
6-Phenethyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
6-Phenethyl-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 6-Phenethyl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. In the context of its antioxidant properties, the compound may act by scavenging free radicals and preventing oxidative damage to cells and tissues.
相似化合物的比较
Similar Compounds
- 4-Chloro-trans-cinnamic acid 2-oxo-6-phenethyl-2H-pyran-4-yl ester
- 2H-pyran-4(3H)-one derivatives with various substituents at the 6th position.
Uniqueness
6-Phenethyl-2H-pyran-4(3H)-one is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. Compared to other pyranone derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
6-(2-phenylethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI 键 |
SNYRMLHYMVXMQN-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=CC1=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
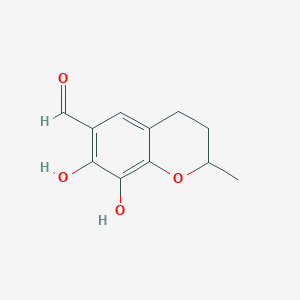

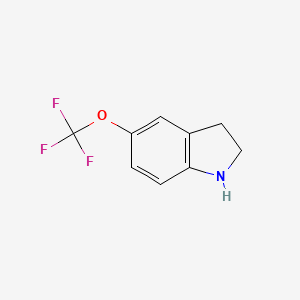
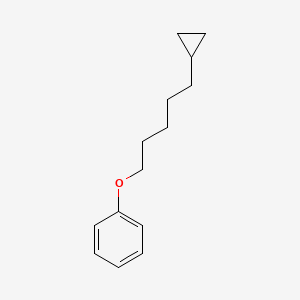
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
